N-phenyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide
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Overview
Description
N-phenyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide is a compound that features a pyridine ring substituted with phenyl and trifluoromethyl groups. The presence of trifluoromethyl groups often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, have been used in the pharmaceutical and agrochemical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The presence of fluorine and pyridine structure in tfmp derivatives, like this compound, result in superior properties when compared to traditional phenyl-containing compounds .
Biochemical Pathways
Tfmp derivatives are known to have numerous pharmacological activities .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are known to significantly affect their pharmacokinetics .
Result of Action
Tfmp derivatives are known to exhibit numerous pharmacological activities .
Action Environment
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are known to significantly affect their action in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-phenyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-phenyl-4-trifluoromethylpyridine-2-carboxamide: Similar structure but with fewer trifluoromethyl groups.
4,6-bis(trifluoromethyl)pyridine-2-carboxamide: Lacks the phenyl group.
Uniqueness
N-phenyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide is unique due to the presence of both phenyl and multiple trifluoromethyl groups, which confer distinct chemical and biological properties . These features make it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
N-phenyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6N2O/c15-13(16,17)8-6-10(22-11(7-8)14(18,19)20)12(23)21-9-4-2-1-3-5-9/h1-7H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCSXHXRPBIWKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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